

Technical Guide: Physicochemical Properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(difluoromethyl)-5-methyl-1H-pyrazole

Cat. No.: B1304058

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the pyrazole derivative, **3-(difluoromethyl)-5-methyl-1H-pyrazole** (CAS Number: 934759-09-8). Pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities. This document collates available data on the physicochemical properties of **3-(difluoromethyl)-5-methyl-1H-pyrazole**, with a particular focus on its melting point. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier specifications, a definitive experimental melting point for this specific compound has not been reported in publicly available sources. This guide, therefore, provides information on closely related analogs and outlines the standard experimental protocol for melting point determination, which can be applied to **3-(difluoromethyl)-5-methyl-1H-pyrazole**.

Introduction to Pyrazole Derivatives

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent scaffolds in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of fluorine-containing substituents, such as a difluoromethyl group, can significantly modulate the physicochemical

and biological properties of the parent molecule. These modifications can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Physicochemical Properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole

A thorough investigation for the physical properties of **3-(difluoromethyl)-5-methyl-1H-pyrazole** was conducted. While some properties are available, the melting point is not among the publicly documented data.

Quantitative Data

Property	Value	Source
CAS Number	934759-09-8	Santa Cruz Biotechnology[1]
Molecular Formula	C ₅ H ₆ F ₂ N ₂	Santa Cruz Biotechnology[1]
Molecular Weight	132.11 g/mol	Santa Cruz Biotechnology[1]
Melting Point	Data not available	-

Note: A safety data sheet for **3-(difluoromethyl)-5-methyl-1H-pyrazole** explicitly states "no data available" for the melting point.

Synthesis of a Structurally Related Analog

While a specific synthesis protocol for **3-(difluoromethyl)-5-methyl-1H-pyrazole** including its characterization is not readily available, the synthesis of the closely related compound, 5-methyl-3-(trifluoromethyl)-1H-pyrazole, has been described. The following is a representative synthetic method.

Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

A common method for the synthesis of trifluoromethyl-substituted pyrazoles involves the condensation of a β -diketone with hydrazine hydrate. For 5-methyl-3-(trifluoromethyl)-1H-pyrazole, the reaction proceeds as follows:

- Reactants: 1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate.

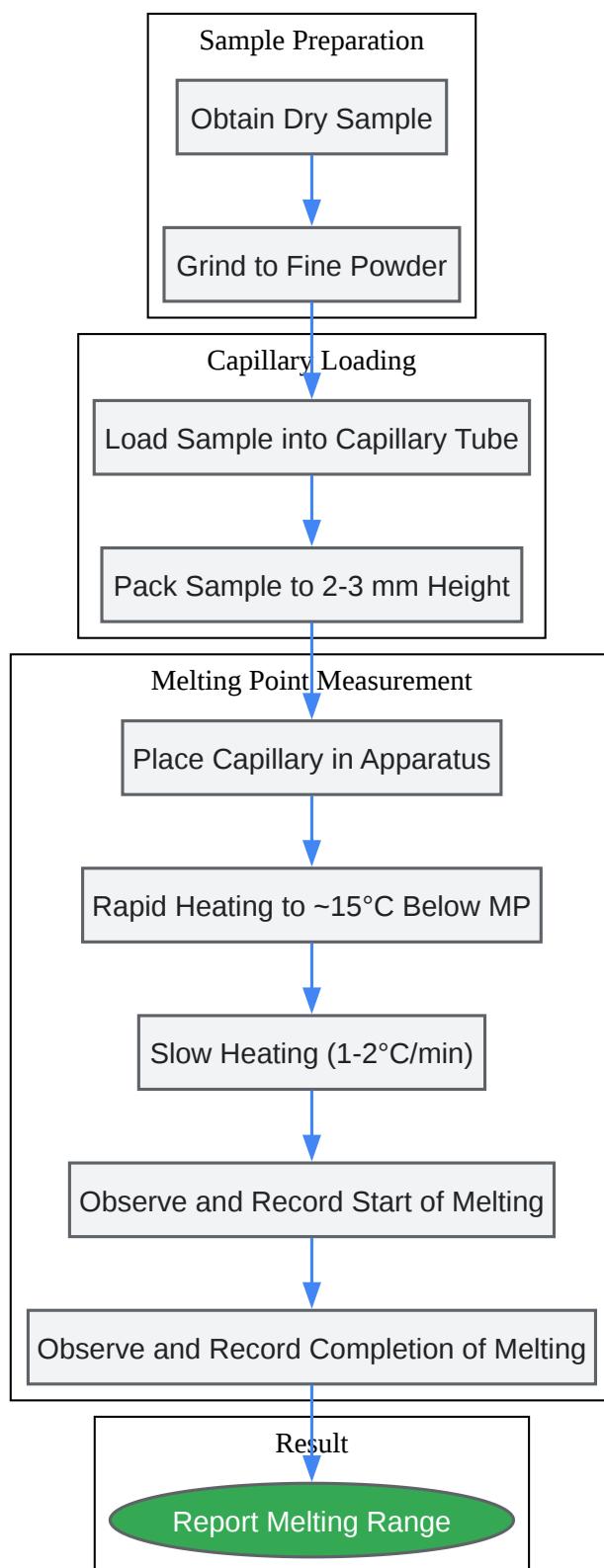
- Procedure: 1,1,1-trifluoro-2,4-pentanedione is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added dropwise to the solution, often with cooling to control the exothermic reaction. The reaction mixture is stirred for a specified period, typically several hours, to ensure complete reaction.
- Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can then be purified by methods such as recrystallization or column chromatography to yield the pure 5-methyl-3-(trifluoromethyl)-1H-pyrazole.

It is important to note that this is a general procedure for a related compound and the synthesis of **3-(difluoromethyl)-5-methyl-1H-pyrazole** would require the use of the corresponding difluoromethyl- β -diketone.

Experimental Protocol for Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property used for identification and to assess purity. The following is a general experimental protocol for determining the melting point of a pyrazole derivative, such as **3-(difluoromethyl)-5-methyl-1H-pyrazole**.

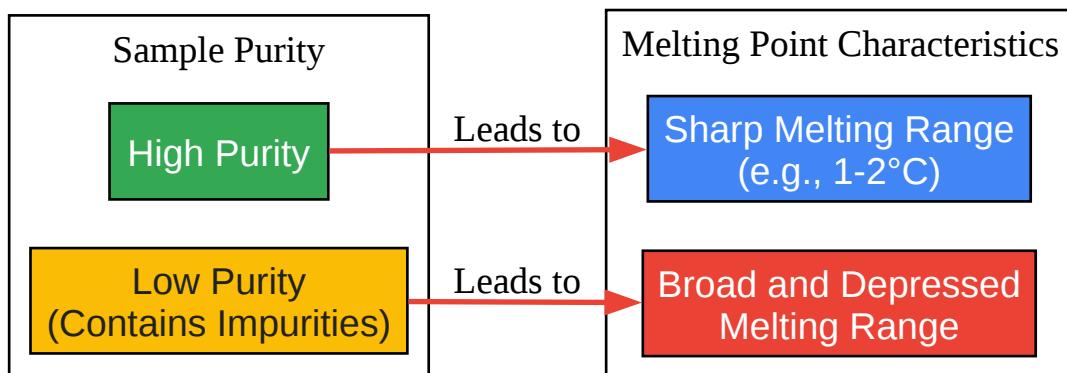
Capillary Method


This is the most common and reliable method for determining the melting point of a solid.

- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or similar)
 - Capillary tubes (sealed at one end)
 - Spatula
 - Mortar and pestle (if the sample is not a fine powder)
- Procedure:

- Sample Preparation: Ensure the sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
- Melting Point Determination:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (if a preliminary rough measurement has been made).
 - Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
 - Observe the sample through the magnifying lens.
- Recording the Melting Range:
 - Record the temperature at which the first drop of liquid appears.
 - Record the temperature at which the entire sample has completely melted.
 - The melting point is reported as a range between these two temperatures.
- Purity Indication: A pure crystalline solid will typically have a sharp melting range of 0.5-1.5 °C. Impurities tend to lower and broaden the melting range.

Visualizations


Logical Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid compound.

Relationship between Purity and Melting Point

[Click to download full resolution via product page](#)

Caption: Effect of purity on melting point characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-(difluoromethyl)-5-methyl-1H-pyrazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304058#melting-point-of-3-difluoromethyl-5-methyl-1h-pyrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com